molecular formula C17H14N3O2S B601869 Lesinurad Impurity 7 CAS No. 1533519-98-0

Lesinurad Impurity 7

カタログ番号 B601869
CAS番号: 1533519-98-0
分子量: 359.84
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lesinurad Impurity 7, also known as 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a compound related to Lesinurad . Lesinurad is a uric acid transporter 1 (URAT1) inhibitor used for the treatment of hyperuricemia associated with gout .

科学的研究の応用

Identification and Control of Impurities

Lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of gout, undergoes rigorous synthesis processes. An unexpected impurity, related to the chlorination process, was identified during the development of a new industrial synthesis method for Lesinurad. This impurity, due to its structural similarity with the product, posed challenges in separation using conventional methods. The presence of chlorine impurity in a commercial brominating agent was pinpointed as the cause, leading to strategies for controlling this critical impurity in the manufacturing process (Halama et al., 2018).

Analytical Methods for Impurity Detection

The development of analytical methods to detect and quantify Lesinurad and its impurities is crucial for ensuring drug purity and safety. A study presented novel spectrophotometric and spectrofluorometric methods for the quantitative determination of Lesinurad in the presence of its oxidative degradation product. These methods provide a basis for analyzing Lesinurad's purity in pharmaceutical formulations and could be adapted for impurity analysis, highlighting the importance of precise analytical techniques in pharmaceutical research (Attia et al., 2018).

Pharmacokinetic Studies and Safety Profiles

Pharmacokinetic and pharmacodynamic studies of Lesinurad, including those assessing the impact of renal function, offer insights into how impurities might affect the drug's efficacy and safety. Research indicates that renal impairment can significantly alter Lesinurad's pharmacokinetics, impacting its clearance and urinary excretion. Such studies underscore the importance of monitoring and controlling impurities that could potentially alter the drug's pharmacokinetic profile, especially in patients with varying degrees of renal function (Gillen et al., 2016).

Drug Interactions and Combination Therapies

Evaluating the interactions between Lesinurad, its impurities, and other commonly used gout medications is essential for optimizing treatment regimens. Studies have investigated the pharmacokinetic interactions between Lesinurad and drugs like colchicine, naproxen, and indomethacin, which are often used in gout management. Understanding how Lesinurad and its impurities interact with these medications can guide safer and more effective combination therapies for gout patients (Shen et al., 2017).

作用機序

Target of Action

Lesinurad primarily targets two uric acid transporters in the kidney: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules, while OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad prevents the reuptake of uric acid from the renal tubules, thereby increasing the excretion of uric acid . The inhibition of OAT4 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the reabsorption of uric acid in the kidneys, leading to an increase in the urinary excretion of uric acid . This results in a decrease in serum uric acid concentration

Pharmacokinetics

Following the administration of Lesinurad, absorption is rapid and exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, resulting in a decrease in serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .

特性

IUPAC Name

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDLESGJQYHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。